molecular formula C17H19NO2S B2587668 N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclohex-3-enecarboxamide CAS No. 1396713-67-9

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclohex-3-enecarboxamide

Cat. No. B2587668
CAS RN: 1396713-67-9
M. Wt: 301.4
InChI Key: NLXXMDAVKRWAGQ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclohex-3-enecarboxamide, also known as FTC or Furtecar, is a chemical compound that has been studied for its potential applications in medicine and scientific research. It is a member of the family of cyclohexene carboxamide compounds, which have been found to have various biological activities.

Scientific Research Applications

Radical Ligands and Redox Reactions

Furan and thiophene diarylmethenes are studied for their potential as redox-active ligands for metal centers, which could be pivotal in developing nontraditional stoichiometric and catalytic redox reactions. These compounds, upon selective meso-deprotonation, lead to π-conjugated anions that facilitate one-electron oxidations to isolate neutral radicals. Their redox activity and potential as ligands for redox-inert metal centers are significant for redox reactions (Curcio et al., 2018).

Synthesis of Bioactive Compounds

The concise construction of furan and thiophene units plays a crucial role in the synthesis of potentially bioactive compounds. For example, ZnCl2-catalyzed [4+1] annulation of alkylthio-substituted enaminones with sulfur ylides leads to highly functionalized furans and thiophenes. This method features wide substrate scopes and broad functional group tolerance, offering a concise route to these compounds (He et al., 2020).

Heterocyclic Amides with Antimicrobial Activity

Thiazole-based heterocyclic amides, such as N-(thiazol-2-yl)furan-2-carboxamide, have been synthesized and evaluated for their antimicrobial activity. These compounds exhibit good antimicrobial activity against a range of Gram-negative and Gram-positive bacteria, as well as fungi, suggesting potential for pharmacological and medical applications (Çakmak et al., 2022).

Electronic Materials and Solar Cells

Furan derivatives, including those with thiophene linkers, have been synthesized for use in dye-sensitized solar cells. Their performance as organic semiconductors demonstrates the potential of furan-based materials in organic electronics, owing to efficient fluorescence, increased solubility, and similar field effect mobilities to thiophene analogues (Gidron et al., 2011).

Sustainable Polymers

Research into furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides presents a sustainable alternative to polyphthalamides. Such polymers, derived from biomass, could be utilized as high-performance materials, highlighting the importance of furan derivatives in the development of green and sustainable polymer chemistry (Jiang et al., 2015).

properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c19-17(15-5-2-1-3-6-15)18(11-14-8-10-21-13-14)12-16-7-4-9-20-16/h1-2,4,7-10,13,15H,3,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXXMDAVKRWAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N(CC2=CSC=C2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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